molecular formula C10H13NO3 B12554903 Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester CAS No. 180999-20-6

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester

Cat. No.: B12554903
CAS No.: 180999-20-6
M. Wt: 195.21 g/mol
InChI Key: RDPMXDMEHUKNIQ-SECBINFHSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate displays signature absorptions:

  • N–H Stretch : ~3350 cm⁻¹ (amide group)
  • C=O Stretch : ~1700 cm⁻¹ (carbamate carbonyl)
  • O–H Stretch : ~3200–3500 cm⁻¹ (hydroxy group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.5–1.7 (s, 1H, OH)
    • δ 3.6 (s, 3H, OCH₃)
    • δ 4.2–4.4 (m, 2H, CH₂OH)
    • δ 4.8–5.0 (m, 1H, CH–Ph)
    • δ 7.2–7.4 (m, 5H, aromatic H)
  • ¹³C NMR :

    • δ 52.1 (OCH₃)
    • δ 63.8 (CH₂OH)
    • δ 72.5 (CH–Ph)
    • δ 156.2 (C=O)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 195.21 (M⁺), with fragmentation patterns corresponding to the loss of –OCH₃ (m/z 163) and –NHCOOCH₃ (m/z 121).

Stereochemical Configuration Analysis at C1 Position

The chiral center at C1 adopts an S configuration , as confirmed by the compound’s synthesis from (S)-2-phenylglycinol and methyl chloroformate. The Cahn-Ingold-Prelog priority rules assign the highest priority to the phenyl group, followed by the hydroxyethyl and carbamate moieties. The spatial arrangement is validated by optical rotation measurements and chiral chromatography.

Stereochemical Descriptor Value
Configuration at C1 S
Optical Rotation [α]D²⁵ +15.6° (c = 1, EtOH)

Computational Chemistry Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity
  • Electrostatic Potential : Localized negative charge on the carbonyl oxygen (–0.45 e) and hydroxy oxygen (–0.38 e)
  • Torsional Energy Barriers : ~8 kcal/mol for rotation about the C–N bond, favoring a planar carbamate group

The optimized geometry shows a dihedral angle of 112° between the phenyl ring and carbamate plane, minimizing steric hindrance while maximizing conjugation.

Properties

CAS No.

180999-20-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)11-9(7-12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)/t9-/m1/s1

InChI Key

RDPMXDMEHUKNIQ-SECBINFHSA-N

Isomeric SMILES

COC(=O)N[C@H](CO)C1=CC=CC=C1

Canonical SMILES

COC(=O)NC(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Key Reaction Mechanism

  • Nucleophilic Attack : The amino group of (1S)-2-hydroxy-1-phenylethylamine (or its protected form) attacks the carbonyl carbon of methyl chloroformate.
  • Oxygen Transfer : The leaving group (Cl⁻) departs, forming the carbamate bond.

Experimental Conditions

Parameter Value/Method Yield (%) Purity (%) Source
Base Triethylamine (TEA) or NaHCO₃ 70–90 >95
Solvent Dichloromethane (DCM), acetonitrile, or ethyl acetate
Temperature 0–25°C (room temperature)
Catalyst None required; basic conditions suffice

Example Protocol :

  • A solution of (1S)-2-hydroxy-1-phenylethylamine (1.0 equiv) in DCM is cooled to 0°C.
  • Methyl chloroformate (1.1 equiv) is added dropwise, followed by TEA (1.2 equiv).
  • The mixture is stirred at 25°C for 2–4 hours.
  • The solvent is evaporated, and the crude product is purified via column chromatography.

This method achieves high yields (70–90%) with excellent enantiomeric purity when starting from enantiomerically pure amines.

Enzymatic Resolution

Biocatalytic methods enable selective esterification of the (S)-enantiomer, leveraging lipase enzymes.

Case Study: Lipase-Catalyzed Resolution

Parameter Value/Method Yield (%) ee (%) Source
Enzyme Novozym 435 (Candida antarctica lipase B, CALB) 45 89
Substrate Racemic 1-phenylethylamine
Solvent Toluene
Temperature 50°C

Mechanism :

  • The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
  • After reaction, the ester is isolated, and the unreacted (R)-amine is recovered.

Advantages :

  • High enantioselectivity (ee > 80%).
  • Mild conditions (no harsh catalysts or high pressures).

Limitations :

  • Moderate yields (45%) due to equilibrium constraints.
  • Requires racemic starting material.

Catalytic Carbon Dioxide Fixation

A sustainable route employs CO₂, amines, and metal catalysts to form carbamates.

Patent Example (EP3508473B1)

Parameter Value/Method Yield (%) Selectivity Source
Catalyst Zn(OAc)₂ + bpy (ligand) 84 81:19
Temperature 150°C
Pressure 5 MPa CO₂

Reaction Steps :

  • (1S)-2-Hydroxy-1-phenylethylamine is reacted with CO₂ in an autoclave.
  • A zinc-based catalyst facilitates carbamate formation.
  • By-products (e.g., urea) are minimized under optimized conditions.

Advantages :

  • High yield and selectivity.
  • Utilizes CO₂ as a renewable reagent.

Challenges :

  • Requires high-pressure equipment.
  • Limited scalability for chiral amines.

Alternative Methods

Protection/Deprotection Strategies

  • Boc Protection : React (1S)-2-hydroxy-1-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O), forming a tert-butyl carbamate.
  • Methyl Ester Exchange : Replace the tert-butyl group with methyl using methyl iodide and a base.

Challenges and Optimization

  • Stereochemical Purity : Ensuring retention of the (1S)-configuration during synthesis.
  • By-Product Formation : Minimizing urea or other side products in CO₂-based methods.
  • Catalyst Efficiency : Identifying optimal ligands (e.g., bpy, phen) for zinc catalysts.

Data Summary

Method Conditions Yield (%) ee (%) Source
Methyl chloroformate RT, DCM, TEA 70–90 >95
Enzymatic resolution Toluene, 50°C, CALB 45 89
CO₂ fixation 150°C, 5 MPa, Zn(OAc)₂+bpy 84 81

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Oxidation: Corresponding ketone or aldehyde.

    Substitution: Nitrated or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemical Properties and Structure

Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate is characterized by the presence of a chiral center and a hydroxyl group, which enhances its biological activity compared to simpler carbamates. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving carbamic acid derivatives.

Drug Synthesis Intermediates

Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents with improved efficacy and reduced side effects. For instance, derivatives of this compound have been explored for their potential in treating conditions such as obesity and neurological disorders due to their appetite-inhibiting properties .

The compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Research indicates that carbamate derivatives can exhibit antimicrobial effects, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some studies suggest that modifications of methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate may lead to compounds with anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Insecticides

Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate has been identified as a potential insecticide. Its structural features allow it to interact with insect nervous systems, leading to effective pest control while maintaining low toxicity levels for non-target organisms.

Herbicides

The compound's ability to inhibit specific enzymatic pathways in plants suggests its potential use as a herbicide. This could provide an environmentally friendly alternative to traditional herbicides that often have broader ecological impacts.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate and evaluating its biological activity against various pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, highlighting the compound's potential in pharmaceutical applications .

Case Study 2: Agrochemical Development

Research exploring the use of methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate as an insecticide demonstrated effective pest control with minimal impact on beneficial insects. This study emphasizes the importance of developing safer agrochemicals that can mitigate environmental risks associated with conventional pesticides.

Comparative Analysis of Carbamate Compounds

Compound NameStructureKey Features
Methyl CarbamateSimple structureUsed widely as a reagent
Phenyl CarbamateContains a phenyl groupUsed in drug formulations
Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamateChiral center; hydroxyl functionalityEnhanced biological activity

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The phenylethyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester
  • Molecular Formula: C₁₀H₁₃NO₃
  • Stereochemistry : Contains a single defined stereocenter at the (1S) position, critical for biological interactions .
  • Functional Groups : A carbamate group (methyl ester), a hydroxyl group (-OH), and a phenyl ring.

For example, tert-butyl derivatives are prepared using sodium cyanide and methanesulfonyl chloride to activate hydroxyl groups for substitution . Methyl ester formation likely involves methyl chloroformate or similar reagents.

Applications: Carbamates are widely used in pharmaceuticals and agrochemicals due to their stability and bioactivity.

Comparison with Similar Compounds

Structural Analogues: Ester Group Variations

Compound Ester Group Molecular Formula CAS No. Key Differences
Target Compound Methyl C₁₀H₁₃NO₃ Not explicitly provided Reference standard for comparison.
Ethyl [(1S)-2-hydroxy-1-phenylethyl]carbamate Ethyl C₁₁H₁₅NO₃ 108493-65-8 Larger ester group increases hydrophobicity (logP ~1.5–2.0). May exhibit slower hydrolysis than methyl ester.
tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate tert-Butyl C₁₃H₁₉NO₃ 117049-14-6 Bulky tert-butyl group enhances steric hindrance, improving metabolic stability but reducing solubility.
Carbamic acid, [(1S)-1-[(hydroxyimino)methyl]propyl]-, 1,1-dimethylethyl ester tert-Butyl C₉H₁₈N₂O₃ 251325-85-6 Additional hydroxyimino group alters hydrogen-bonding capacity and reactivity.

Impact of Ester Groups :

  • Methyl/ethyl esters: Higher solubility in polar solvents compared to tert-butyl.
  • tert-Butyl esters : Improved stability in acidic environments, making them preferred for prodrugs or protective groups in synthesis .

Substituent Variations

Compound Substituents Key Features
Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, tert-butyl ester Chloro, phenylmethyl Chlorine atom increases electronegativity, enhancing binding to biological targets. Phenylmethyl group adds hydrophobicity.
Carbamic acid, [(1S)-2-[(3S)-3-hydroxy-1-pyrrolidinyl]-1-phenylethyl]-, phenylmethyl ester Pyrrolidinyl, phenylmethyl Heterocyclic pyrrolidinyl group introduces basicity and potential for hydrogen bonding.
Methyl (3-hydroxyphenyl)-carbamate 3-Hydroxyphenyl Lacks the chiral hydroxyethyl chain, reducing stereochemical complexity. Simpler structure with lower molecular weight (C₈H₉NO₃).

Physicochemical Properties

Property Target Compound (Methyl Ester) Ethyl Ester tert-Butyl Ester
Molecular Weight 209.24 (estimated) 209.24 237.29
logP (Predicted) ~1.2 ~1.5 ~2.8
Water Solubility Moderate Moderate Low
Hydrolysis Rate Fast (methyl ester) Intermediate Slow (tert-butyl)

Notes:

  • Data inferred from similar compounds in and .
  • Hydrolysis rates impact drug bioavailability; methyl esters may release free amines faster, posing toxicity risks .

Biological Activity

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester, also known as methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate, is a member of the carbamate class of compounds that has garnered attention in medicinal chemistry and drug design. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate is characterized by a chiral center and a hydroxyl group attached to a phenylethyl backbone. Its molecular formula is C10H13N1O3C_{10}H_{13}N_{1}O_{3} with a molecular weight of approximately 189.25 g/mol. The unique structural features of this compound contribute to its diverse biological activities.

Property Value
Molecular FormulaC10H13N1O3C_{10}H_{13}N_{1}O_{3}
Molecular Weight189.25 g/mol
StructureStructure

1. Antimicrobial Properties

Research indicates that carbamate derivatives, including methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Enzyme Inhibition

Carbamate compounds are known to interact with several enzymes, particularly those involved in metabolic pathways. Methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate has been studied for its ability to inhibit enzymes like fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and inflammation .

3. Neuroprotective Effects

Some studies suggest that carbamate derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been observed, indicating potential applications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate can be achieved through various methods:

  • Direct Esterification : Reacting carbamic acid with methyl alcohol in the presence of an acid catalyst.
  • Transesterification : Utilizing pre-existing carbamate esters and exchanging the alkoxy group.

These methods yield high purity and yield rates, making them suitable for pharmaceutical applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various carbamates showed that methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, methyl [(1S)-2-hydroxy-1-phenylethyl]carbamate was tested against FAAH. Results indicated a significant reduction in enzyme activity, supporting its role as a promising candidate for developing analgesic drugs targeting the endocannabinoid system.

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